molecular formula C16H17F3N4O3 B6577274 1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1305259-98-6

1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Katalognummer: B6577274
CAS-Nummer: 1305259-98-6
Molekulargewicht: 370.33 g/mol
InChI-Schlüssel: AOLCJGQITMIYER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide features a piperidine-4-carboxamide backbone substituted with a trifluoroethyl group and a furan-pyrazole carbonyl moiety.

Eigenschaften

IUPAC Name

1-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3/c17-16(18,19)9-20-14(24)10-3-5-23(6-4-10)15(25)12-8-11(21-22-12)13-2-1-7-26-13/h1-2,7-8,10H,3-6,9H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLCJGQITMIYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multi-step reactions starting from basic organic compounds. The key steps often include:

  • Formation of the pyrazole ring: : Starting with a suitable diketone and hydrazine hydrate under reflux conditions.

  • Furan ring incorporation: : Using a furan-containing intermediate, this step often employs coupling reactions under catalytic conditions.

  • Introduction of the piperidine ring: : Utilizing piperidine or its derivatives through nucleophilic substitution or addition reactions.

Industrial Production Methods

On an industrial scale, the production process can be streamlined by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(Furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various types of reactions:

  • Oxidation: : The furan and pyrazole rings can be susceptible to oxidation under strong oxidizing agents, leading to the formation of carbonyl and other oxidized products.

  • Reduction: : Reduction reactions can be employed to alter the functional groups, such as converting carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, copper catalysts.

Major Products

  • Oxidized derivatives: Aldehydes, carboxylic acids.

  • Reduced derivatives: Alcohols.

  • Substituted products: Various functionalized derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-[3-(Furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has a plethora of applications:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules and in developing new synthetic methodologies.

  • Biology: : It may be used in the design of bioactive compounds, such as enzyme inhibitors or receptor agonists.

  • Industry: : Utilized in materials science for the development of novel polymers and other advanced materials.

Wirkmechanismus

The compound’s mechanism of action largely depends on its interaction with specific molecular targets. These interactions often involve:

  • Molecular Targets: : Enzymes, receptors, or other macromolecules in biological systems.

  • Pathways Involved: : Binding to active sites or allosteric sites, modifying the activity of the target molecules through inhibition or activation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Pyrazole Carboxamides with Piperidine Moieties
  • N-(1-(2-Cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide (): Shares a piperidine-carboxamide core and trifluoromethylphenyl substituents. The benzofuran group may enhance aromatic stacking interactions, while the trifluoromethyl group improves metabolic stability.
  • N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (): Contains a pyrazole-carboxamide linked to piperidine, with halogenated aryl groups.
Furan-Containing Pyrazole Derivatives
  • N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (): Features a furan-carboxamide attached to a pyrazole-thieno ring system. The fluorophenyl group may enhance selectivity for specific targets, while the furan could act as a hydrogen bond acceptor .
Trifluoroethyl-Substituted Compounds
  • Razaxaban (): A pyrazole-based factor Xa inhibitor with a trifluoromethyl group and aminobenzisoxazole. The trifluoromethyl group reduces basicity, enhancing permeability and oral bioavailability .

Functional Analogs: Factor Xa Inhibitors

Factor Xa inhibitors are prominent analogs due to shared pyrazole-carboxamide pharmacophores:

Compound Name Key Structural Features Target Selectivity (vs. Trypsin/Kallikrein) Oral Bioavailability Reference
Target Compound Furan-pyrazole, trifluoroethyl, piperidine Hypothetical Unknown (inferred high) Moderate (estimated)
Razaxaban Benzisoxazole, trifluoromethyl Factor Xa >1,000-fold 50-60%
DPC423 Pyrazole, biphenyl, benzylamine Factor Xa >500-fold >80%

Key Findings :

  • Trifluoroethyl vs.
  • Furan as a Bioisostere : The furan in the target compound could mimic the benzisoxazole in razaxaban, providing similar π-π interactions but with reduced molecular weight .

Pharmacokinetic and Selectivity Trends

  • Oral Bioavailability : Piperidine-containing analogs (e.g., ) often exhibit moderate-to-high bioavailability due to balanced lipophilicity and solubility. The trifluoroethyl group in the target compound may further enhance absorption by reducing metabolic degradation .
  • Selectivity : Pyrazole-carboxamides with bulky substituents (e.g., biphenyl in DPC423) show improved selectivity for Factor Xa over off-target proteases. The target’s furan-pyrazole moiety may similarly limit off-target interactions .

Biologische Aktivität

The compound 1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide , also known by its CAS number 1297607-91-0 , is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological properties:

  • Furan ring : A five-membered aromatic ring with oxygen.
  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
  • Trifluoroethyl group : Enhances lipophilicity and may influence receptor interactions.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC17H17F3N4O3
Molecular Weight371.4 g/mol
IUPAC Name1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways, which can affect processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing downstream signaling cascades.

Therapeutic Potential

Research indicates that the compound has potential applications in treating various diseases, particularly those involving dysregulated kinase activity:

  • Anticancer Activity : By inhibiting kinases that promote tumor growth, the compound could serve as a lead for anticancer drug development.
  • Antimalarial Properties : Preliminary studies suggest that it may inhibit Plasmodium falciparum kinases, which are crucial for the survival of malaria parasites .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. Notable findings include:

  • Kinase Inhibition : The compound demonstrated significant inhibition of PfGSK3 and PfPK6 kinases with IC50 values in the low nanomolar range, indicating potent activity against malaria parasites .

Table 1: In Vitro Activity against Kinases

Target KinaseIC50 (nM)Notes
PfGSK317Potent inhibitor in malaria models
PfPK622Effective against blood stage parasites

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the furan and pyrazole moieties significantly impact biological activity. Variations in substituents can enhance selectivity and potency against specific targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.